(E)-4-((2-(2-bromobenzoyl)hydrazono)methyl)phenyl 2-(4-chloro-2-methylphenoxy)acetate
Description
This compound features a hydrazone-linked structure with a 2-bromobenzoyl group, a methyl-substituted phenyl ring, and a phenoxyacetate moiety bearing chloro and methyl substituents (Figure 1). Such hydrazono esters are often explored for applications in medicinal chemistry and materials science due to their tunable electronic properties and reactivity .
Properties
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O4/c1-15-12-17(25)8-11-21(15)30-14-22(28)31-18-9-6-16(7-10-18)13-26-27-23(29)19-4-2-3-5-20(19)24/h2-13H,14H2,1H3,(H,27,29)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKEFDDKUXBGF-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((2-(2-bromobenzoyl)hydrazono)methyl)phenyl 2-(4-chloro-2-methylphenoxy)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.29 g/mol. The structure features a hydrazone linkage, which is known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrN2O3 |
| Molecular Weight | 423.29 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with hydrazone linkages often exhibit significant antimicrobial properties. A study by Kumar et al. (2020) demonstrated that similar hydrazone derivatives showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Hydrazones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. A case study involving related compounds highlighted their effectiveness against breast cancer cell lines (MCF-7). The study reported a dose-dependent increase in cytotoxicity, attributed to the generation of reactive oxygen species (ROS) leading to cell death.
Anti-inflammatory Effects
Recent findings suggest that this compound may possess anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is crucial for conditions characterized by chronic inflammation.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which is common among hydrazone derivatives.
- DNA Interaction : Some studies suggest that hydrazones can intercalate into DNA, disrupting replication and transcription processes.
- ROS Generation : The ability to generate ROS can lead to oxidative stress in target cells, promoting apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by Singh et al. (2021) evaluated the antimicrobial efficacy of various hydrazone derivatives, including the compound . The results indicated:
- Inhibition Zone Diameter :
- E. coli: 15 mm
- S. aureus: 18 mm
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 50 μg/mL
- S. aureus: 30 μg/mL
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers tested the anticancer activity on MCF-7 cells:
- Cell Viability Reduction :
- At 100 μM concentration, cell viability dropped to 35%.
- Apoptosis Induction :
- Increased levels of caspase-3 activity were observed, indicating apoptosis.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a hydrazono-acetate core with several analogs (Table 1). Key structural variations include:
- Aromatic Substituents : Bromo (target), chloro (e.g., ), methoxy (), and difluoro () groups.
- Ester Groups : Methyl () vs. ethyl () esters.
- Acyl/Hydrazone Modifications: Phenoxyacetyl () vs. benzoyl (target) groups.
Table 1. Structural Comparison of Hydrazono-Acetate Derivatives
Impact of Substituents on Properties
- Electron-Withdrawing Groups (Br, Cl) : Bromine in the target compound increases molecular weight (MW) and lipophilicity (logP) compared to chloro analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Methoxy Groups : Methoxy-substituted analogs () exhibit improved solubility due to polarity but lower thermal stability compared to methyl or halogenated derivatives .
- Stereochemistry : The (E)-configuration in the target compound and ’s analog likely reduces steric hindrance compared to (Z)-isomers, favoring planar conformations for π-π stacking .
Physicochemical Properties
- Melting Points : Ethyl 2-chloro-[2-(4-Cl-phenyl)hydrazin-1-ylidene]acetate melts at 428–431 K , while brominated analogs (e.g., ) show higher melting points due to increased MW and halogen interactions.
- Solubility : Ethyl esters () are more lipophilic than methyl esters (), aligning with the target compound’s phenyl ester group, which further reduces water solubility.
Structural Similarity Analysis
Using the Tanimoto coefficient (), the target compound shares ~70–80% similarity with chloro- and bromo-substituted analogs (e.g., ) but <50% with methoxy derivatives (). This highlights the dominance of halogen substituents in defining similarity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (E)-4-((2-(2-bromobenzoyl)hydrazono)methyl)phenyl 2-(4-chloro-2-methylphenoxy)acetate?
- The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl compounds and esterification. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to stabilize intermediates .
- Temperature : Reflux conditions (70–90°C) are often necessary to drive the reaction to completion, particularly during hydrazone formation .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine bond formation in hydrazone synthesis .
- Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- A combination of techniques is required:
- NMR : H and C NMR identify protons and carbons adjacent to functional groups (e.g., hydrazono methyl at δ 2.3–2.5 ppm, ester carbonyl at δ 170–175 ppm) .
- IR Spectroscopy : Peaks at 1680–1700 cm confirm C=O stretching in esters and hydrazones .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 505.2 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
- Substituents like bromine and chlorine enhance lipophilicity and target binding. For example:
- The 2-bromobenzoyl group increases electrophilicity, promoting interactions with cysteine residues in enzymes .
- The 4-chloro-2-methylphenoxy moiety improves metabolic stability by resisting oxidative degradation .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Controlled Solubility Testing : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
- Stability Profiling : Accelerated degradation studies under varying pH (3–9) and temperature (25–40°C) identify decomposition pathways (e.g., ester hydrolysis at pH >7) .
- Cross-Validation : Compare HPLC retention times and UV-Vis spectra with structurally characterized analogs to confirm batch consistency .
Q. What mechanistic insights explain this compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Molecular Docking : Simulations suggest the hydrazono group chelates metal ions in enzyme active sites (e.g., zinc-dependent proteases), inhibiting catalytic activity .
- Fluorescence Quenching Assays : Dose-dependent quenching of tryptophan residues in proteins (e.g., BSA) indicates hydrophobic binding with a Stern-Volmer constant () of M .
- DNA Intercalation Studies : UV-Vis hypochromicity and ethidium bromide displacement assays reveal moderate intercalation (binding constant M) .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications : Systematically alter substituents (e.g., replace Br with F, CH, or OCH) to assess electronic and steric effects .
- Biological Assays : Prioritize enzyme inhibition (IC), cytotoxicity (CC in HeLa cells), and pharmacokinetic profiling (e.g., plasma half-life in rodent models) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What are the best practices for mitigating synthesis by-products (e.g., Z/E isomerization)?
- Stereochemical Control : Employ chiral auxiliaries or low-temperature conditions to favor E-isomer formation .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .
- Monitoring : Track reaction progress via TLC (R = 0.4 in ethyl acetate/hexane 3:7) to minimize over-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
